2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine
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Overview
Description
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine typically involves the reaction of 3-ethylpiperidine with 2-methylpropan-1-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained in high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form using reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amines .
Scientific Research Applications
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 2-(3-Methylpiperidin-1-yl)-2-methylpropan-1-amine
- 2-(3-Propylpiperidin-1-yl)-2-methylpropan-1-amine
- 2-(3-Butylpiperidin-1-yl)-2-methylpropan-1-amine
Uniqueness
2-(3-Ethylpiperidin-1-yl)-2-methylpropan-1-amine is unique due to its specific ethyl substitution on the piperidine ring, which may confer distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
2-(3-ethylpiperidin-1-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-4-10-6-5-7-13(8-10)11(2,3)9-12/h10H,4-9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHLPUJNGYUNFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(C)(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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